3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione is an organic compound with the molecular formula . It is classified under the category of benzofurans, which are a group of compounds containing a fused benzene and furan ring structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
The compound can be sourced from various suppliers and is often used in research settings. Its synthesis and characterization have been documented in scientific literature, making it accessible for experimental studies.
3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione belongs to the class of diones, specifically those that contain a tetrahydrobenzofuran structure. This classification is significant as it influences the compound's chemical properties and reactivity patterns.
The synthesis of 3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione typically involves several organic reactions. One common method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. Subsequent oxidation processes can convert this intermediate into the desired benzofuran derivative.
The synthesis may require specific conditions such as:
In industrial applications, continuous flow reactors might be utilized to enhance consistency in product quality.
The molecular structure of 3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione features a fused ring system that includes:
The compound's molecular weight is approximately . The structural representation can be illustrated as follows:
This structure influences its chemical behavior and potential interactions in biological systems.
3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific biological targets. In medicinal chemistry contexts:
Understanding these mechanisms is crucial for evaluating its pharmacological potential.
The compound exhibits several physical properties:
Key chemical properties include:
Relevant data from supplier catalogs indicate that it has an irritant hazard classification.
3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione has several scientific applications:
These applications highlight the compound's versatility and importance in various fields of research.
The Diels-Alder [4+2] cycloaddition is the dominant industrial method for constructing the bicyclic core of 3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione. This one-step reaction couples a conjugated diene (e.g., 1,3-butadiene) with a dienophile (maleic anhydride). The reaction proceeds under mild conditions (80–120°C) without catalysts, yielding the cyclohexene ring fused to the anhydride. The stereochemistry of the adduct is governed by the endo rule, favoring the cis-4-cyclohexene-1,2-dicarboxylic anhydride isomer [3].
Solvent selection critically influences reaction kinetics and regioselectivity. Aprotic solvents like toluene or xylene enhance dienophile solubility and reaction rates. For example, refluxing maleic anhydride and butadiene in xylene achieves >95% conversion within 4 hours. Furan derivatives can substitute butadiene, generating oxa-bridged analogs, though these require precise stoichiometry to avoid oligomerization [3] [6].
Table 1: Diels-Alder Synthesis Parameters for 3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione
Diene | Dienophile | Temperature (°C) | Time (h) | Yield (%) | Major Isomer |
---|---|---|---|---|---|
1,3-Butadiene | Maleic anhydride | 80–100 | 3–4 | 92–97 | cis-4-Cyclohexene-1,2-dicarboxylic anhydride |
Isoprene | Maleic anhydride | 100–120 | 5–6 | 85–90 | 3-Methyl derivative |
Furan | Maleic anhydride | 25–60 | 8–12 | 75–80 | 7-Oxabicyclo[2.2.1]hept-5-ene |
Post-reaction isolation involves crystallization or vacuum distillation to remove unreacted monomers and solvent residues. The crude product typically exhibits >98% purity, validated via melting point and FT-IR (characteristic anhydride C=O peaks at 1770 cm⁻¹ and 1850 cm⁻¹) [3].
Selective hydrogenation of aromatic precursors provides an alternative route to 3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione. This method saturates the double bond in phthalic anhydride derivatives using heterogeneous catalysts. Industrially, phthalic anhydride undergoes partial hydrogenation over palladium (Pd) or ruthenium (Ru) catalysts at 120–180°C and 20–50 bar H₂ pressure [3] [6].
Catalyst design dictates selectivity and byproduct formation. Pd/Al₂O₃ (5% loading) in tetrahydrofuran (THF) achieves 85% conversion to the tetrahydro adduct with <5% over-hydrogenation to hexahydrophthalic anhydride. Nickel catalysts are cost-effective but require higher temperatures (180–220°C), risking decarboxylation. The reaction follows first-order kinetics, with hydrogen diffusion as the rate-limiting step [6].
Table 2: Hydrogenation Conditions for Tetrahydrophthalic Anhydride Synthesis
Substrate | Catalyst | Pressure (bar H₂) | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
Phthalic anhydride | Pd/C (5%) | 30–50 | 140–160 | 90–95 | 85–90 |
Maleic anhydride* | Ru/Al₂O₃ | 20–30 | 120–140 | 80–85 | 75–80 |
Fumaric acid | Ni/SiO₂ | 50–100 | 180–200 | 70–75 | 60–65 |
Note: Requires prior Diels-Alder adduct formation with butadiene [6].
Continuous hydrogenation in fixed-bed reactors enhances productivity. A mixed solvent system (e.g., THF/water) minimizes catalyst fouling, while in-situ product extraction via thin-film evaporation prevents thermal degradation [6].
Oxidative cyclization offers a less common route to 3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione, suitable for tailored derivatives. This method cyclizes cis-1,2-dihydroxycyclohexene intermediates using dehydrating agents (e.g., acetic anhydride). The precursor is synthesized via microbial oxidation of benzene derivatives or electrochemical reduction of catechol [3].
Key limitations include low yields (50–60%) due to competing dehydration pathways and stringent stoichiometric requirements. Consequently, this method remains confined to specialty synthesis of isotopically labeled or methyl-substituted analogs (e.g., 7a-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione) [3] [4].
Transitioning from batch to continuous-flow systems addresses exothermicity and scalability challenges in Diels-Alder and hydrogenation processes. Modular reactor setups integrate reaction, separation, and solvent recycling, reducing waste and energy use [6].
Thin-film evaporators are critical for product isolation. A patented continuous process employs a mixed solvent (tetrahydrofuran/hexamethylene) in a cascade reactor system:
Table 3: Performance Metrics: Batch vs. Continuous-Flow Synthesis
Parameter | Batch Reactor | Continuous-Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 4–6 h | 20–30 min | 90% reduction |
Yield | 85–90% | 95–98% | 8–10% increase |
Energy Consumption | 120–150 kWh/kg | 70–80 kWh/kg | 40% reduction |
Solvent Waste | 20–30 L/kg | 2–5 L/kg | 85% reduction |
Automated control systems maintain optimal stoichiometry and temperature, suppressing side products like oligomers or over-hydrogenated species. A 10,000-ton/year plant using this technology demonstrates 98% annual operational efficiency [6].
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